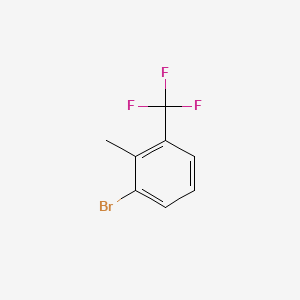

1-溴-2-甲基-3-(三氟甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-2-methyl-3-(trifluoromethyl)benzene is a chemical compound that is part of a broader class of brominated aromatic compounds with trifluoromethyl groups. These compounds are of interest due to their potential applications in organic synthesis, particularly as precursors for the synthesis of more complex molecules or as intermediates in various chemical reactions.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, the synthesis of a natural product closely related to 1-Bromo-2-methyl-3-(trifluoromethyl)benzene was accomplished starting from a bromo-dimethoxyphenyl methanol in five steps with an overall yield of 34% . Another synthesis approach reported the preparation of a sterically hindered aryl bromide, indicating the versatility of synthetic methods for such compounds . Additionally, the synthesis and characterization of a related compound, 1-bromo-4-(3,7-dimethyloctyl)benzene, were discussed, highlighting the use of NMR, IR spectroscopy, and elemental analysis, complemented by DFT calculations .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can exhibit interesting features such as rotational isomerism, as indicated by NMR spectroscopy . Conformational studies on crowded benzene derivatives have shown unique properties and conformations due to steric effects . X-ray crystallography has been used to determine the structures of various bromo- and bromomethyl-substituted benzenes, revealing diverse packing motifs and interactions such as C–H···Br and C–Br···π .

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives can lead to a variety of chemical transformations. For example, upon treatment with lithium diisopropylamide (LDA), 1-bromo-2-(trifluoromethoxy)benzene generates a phenyllithium intermediate that can undergo further reactions . The versatility of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis has also been demonstrated, with the formation of various organometallic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The presence of rotational isomers and their interconversion upon heating affects the NMR spectral properties . The steric hindrance introduced by substituents such as trimethylsilyl groups can lead to unique conformations and properties . The crystal structures of these compounds provide insights into their solid-state properties, including intermolecular interactions and packing .

科学研究应用

1. Synthesis of Trifluoromethylpyridines

- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 1-Bromo-2-methyl-3-(trifluoromethyl)benzene, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application: The synthesis of TFMP involves various chemical reactions, including vapor-phase reactions . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

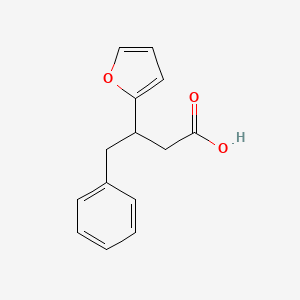

2. Direct Arylations of Heteroarenes

- Application Summary: 1-Bromo-2-methyl-3-(trifluoromethyl)benzene is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .

- Methods of Application: The reaction involves the use of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes and only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .

- Results: High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .

3. Preparation of Tetrakis

- Application Summary: 1,3-Bis (trifluoromethyl)-5-bromobenzene is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .

安全和危害

属性

IUPAC Name |

1-bromo-2-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFKTZQGAWXNTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379624 |

Source

|

| Record name | 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methyl-3-(trifluoromethyl)benzene | |

CAS RN |

69902-83-6 |

Source

|

| Record name | 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)

![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)